molecular formula C3H5F3N2 B1320070 3,3,3-Trifluoropropanimidamide CAS No. 49781-44-4

3,3,3-Trifluoropropanimidamide

Cat. No.: B1320070
CAS No.: 49781-44-4
M. Wt: 126.08 g/mol
InChI Key: HCWWJFASZVJTOM-UHFFFAOYSA-N
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Description

Its structure comprises a propane backbone substituted with a trifluoromethyl (-CF₃) group and an amidine functional group (-C(=NH)NH₂). This combination confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

The compound is commercially available as a hydrochloride salt (3,3,3-Trifluoropropanimidamide hydrochloride, Ref: 3D-YXB28344) for research purposes, with applications in developing bioactive molecules due to its reactivity in forming heterocycles and modulating biological pathways .

Properties

IUPAC Name

3,3,3-trifluoropropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3N2/c4-3(5,6)1-2(7)8/h1H2,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWWJFASZVJTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594305
Record name 3,3,3-Trifluoropropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49781-44-4
Record name 3,3,3-Trifluoropropanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,3,3-Trifluoropropanimidamide can be achieved through various synthetic routes. One common method involves the reaction of 3,3,3-trifluoropropionaldehyde with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as ether and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound often involves the use of trifluoro-monochloromethane and magnesium metal to synthesize a Grignard reagent, which is then reacted with triethyl orthoformate in an ether solvent . This method offers advantages such as mild reaction conditions, high yield, and ease of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products Formed:

    Oxidation: Formation of trifluoropropionamide or trifluoropropionitrile.

    Reduction: Formation of 3,3,3-trifluoropropylamine.

    Substitution: Formation of various substituted trifluoropropanimidamides depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trifluoropropanimidamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Amidamide Derivatives

Amidamides are characterized by the amidine group (-C(=NH)NH₂), which participates in hydrogen bonding and coordination chemistry. Key comparisons include:

Compound Molecular Formula Key Features Applications
3,3,3-Trifluoropropanimidamide C₃H₅F₃N₂ Trifluoropropyl group enhances lipophilicity and electron-withdrawing effects Drug synthesis, agrochemicals
Piperidine-2-carboximidamide dihydrochloride C₆H₁₁N₃·2HCl Cyclic amine backbone (piperidine) improves rigidity Peptide mimetics, enzyme inhibitors
3-[Methyl(2-phenylethyl)amino]propanimidamide C₁₂H₁₉N₃ Aromatic (phenyl) substituent increases π-π interactions Receptor-targeted drug design

Key Differences :

  • The trifluoropropyl group in this compound enhances metabolic stability compared to non-fluorinated amidamides, a critical factor in drug development .
  • Piperidine-based amidamides exhibit conformational rigidity , favoring interactions with enzymes or receptors, whereas the linear propane chain in this compound offers synthetic versatility .

Trifluoromethylated Compounds

Compounds with -CF₃ groups are prized for their electron-withdrawing effects and resistance to oxidative degradation. Examples include:

Compound Molecular Formula Key Features Applications
This compound C₃H₅F₃N₂ Amidines enable nucleophilic substitutions Intermediate for fluorinated APIs
3-(Trifluoromethyl)pyridine C₆H₄F₃N Aromatic ring with -CF₃ enhances bioavailability Agrochemicals, ligands in catalysis
3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide C₁₄H₁₁F₃N₂O Amide linkage and aromatic -CF₃ improve binding affinity Kinase inhibitors, anticancer agents

Key Differences :

  • Unlike aromatic trifluoromethyl compounds (e.g., 3-(trifluoromethyl)pyridine), this compound’s aliphatic -CF₃ group reduces steric hindrance, facilitating reactions at the amidine site .
  • The amidine group in this compound offers dual reactivity (acid-base and nucleophilic properties) compared to amides or esters in other -CF₃ compounds .

Hydrazide Derivatives

Hydrazides (-CONHNH₂) share functional similarities with amidamides but differ in reactivity:

Compound Molecular Formula Key Features Applications
3,3,3-Trifluoropropanehydrazide C₃H₅F₃N₂O Hydrazide group enables cyclization reactions Synthesis of heterocycles (e.g., triazoles)
This compound C₃H₅F₃N₂ Amidines form stable complexes with metals Catalysis, coordination polymers

Key Differences :

  • Hydrazides (e.g., 3,3,3-Trifluoropropanehydrazide) are more prone to oxidation and hydrolysis than amidamides, limiting their use in acidic environments .
  • Amidamides exhibit stronger basicity , making them preferable in reactions requiring proton abstraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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